molecular formula C7H10ClN3OS B1598369 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide CAS No. 392244-44-9

4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B1598369
CAS No.: 392244-44-9
M. Wt: 219.69 g/mol
InChI Key: CSNHGGCMBSRORE-UHFFFAOYSA-N
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Description

4-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide (4-CNMTB) is a synthetic organic compound that has recently been the subject of much scientific research. It is a member of the thiadiazole family of compounds, which are known for their ability to bind to metal ions, making them useful in a variety of applications. 4-CNMTB is of particular interest due to its ability to bind to copper ions, which makes it a potential agent in the treatment of copper-associated diseases.

Scientific Research Applications

  • Anticancer Activity

  • Antimicrobial Activity

    • Derivatives of 1,3,4-thiadiazole, including compounds similar to 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide, have been synthesized and shown to exhibit moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009).
  • Fungicidal Activity

    • Thiadiazole compounds have been tested for their fungicidal activity against major agricultural diseases like rice sheath blight, suggesting potential agricultural applications (Chen, Li, & Han, 2000).
  • Local Anesthetic Properties

    • Basic N-(5-aryl-1,3,4-oxadiazol-2-yl) propanamides and butanamides, related structurally to the compound in focus, have demonstrated significant local anesthetic activity (Saxena, Singh, Agarwal, & Mehra, 1984).
  • Ionic Liquids Formation

    • Methyl thiazole, closely related to the compound , can be transformed into ionic liquids which can promote certain chemical reactions like the benzoin condensation (Davis & Forrester, 1999).
  • Urease Inhibition

  • CDK2 Inhibition

  • Antibacterial and Antifungal Activities

    • Mannich base derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their antimicrobial properties, demonstrating moderate activity against bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).
  • Anti-inflammatory and Analgesic Activities

    • Thiadiazolidine derivatives have shown significant anti-inflammatory and analgesic properties in pharmacological screenings, suggesting their potential in pain and inflammation management (Pandeya, Naik, Singh, & Singh, 1991).
  • Chemical Sensing Applications

    • Complexes containing 1,3,4-thiadiazole have been used in the development of sensitive ion-selective electrodes, demonstrating potential in analytical chemistry (Chai, Yuan, Xu, Xu, Dai, & Jiang, 2004).

Biochemical Analysis

Biochemical Properties

4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. The thiadiazole ring in its structure allows it to cross cellular membranes and interact strongly with biological targets . This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase and histone deacetylase, which are crucial for various cellular processes . Additionally, it can form hydrogen bonds with proteins, enhancing its binding affinity and specificity .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in cell survival and apoptosis, thereby altering cellular metabolism and promoting cell death in cancerous cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and proteins, inhibiting their activity. For example, it inhibits histone deacetylase, leading to changes in gene expression and chromatin structure . This inhibition results in the activation of tumor suppressor genes and the suppression of oncogenes, thereby exerting anticancer effects . Additionally, the compound’s ability to form hydrogen bonds with proteins enhances its binding affinity and specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and biotransformation . The compound’s metabolism results in the formation of metabolites that may retain biological activity or be excreted from the body . Additionally, it can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s lipophilicity allows it to accumulate in specific tissues, where it can exert its biological effects . Its distribution is influenced by factors such as tissue perfusion, binding affinity, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and histone proteins, influencing gene expression and chromatin structure . Its localization to specific subcellular sites enhances its efficacy and specificity in modulating cellular processes .

Properties

IUPAC Name

4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3OS/c1-5-10-11-7(13-5)9-6(12)3-2-4-8/h2-4H2,1H3,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNHGGCMBSRORE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398976
Record name 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392244-44-9
Record name 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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